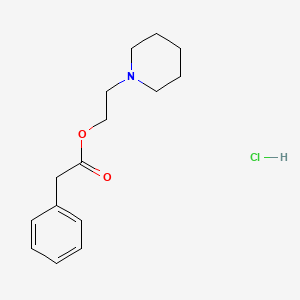
2-(1-piperidinyl)ethyl phenylacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-piperidinyl)ethyl phenylacetate hydrochloride, also known as PEPA, is a chemical compound that belongs to the family of phenylacetate derivatives. It is a potent and selective agonist for the AMPA receptor, which is a subtype of glutamate receptor. This compound has been widely studied for its potential applications in the field of neuroscience and pharmacology.
Mecanismo De Acción
2-(1-piperidinyl)ethyl phenylacetate hydrochloride acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that mediates fast excitatory neurotransmission in the brain. By binding to a specific site on the receptor, 2-(1-piperidinyl)ethyl phenylacetate hydrochloride enhances the activity of AMPA receptors, leading to an increase in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
2-(1-piperidinyl)ethyl phenylacetate hydrochloride has been shown to have a wide range of biochemical and physiological effects on the brain and nervous system. It can enhance long-term potentiation (LTP), a process that underlies learning and memory, and increase the density of AMPA receptors on the cell surface. It can also stimulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in mood regulation and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-piperidinyl)ethyl phenylacetate hydrochloride is a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions. It can be used to investigate the molecular mechanisms underlying synaptic plasticity, memory formation, and neurodegeneration. However, its use in laboratory experiments is limited by its high cost and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 2-(1-piperidinyl)ethyl phenylacetate hydrochloride and its derivatives. One area of interest is the development of more potent and selective AMPA receptor modulators that can be used as therapeutic agents for neurological and psychiatric disorders. Another direction is the investigation of the role of AMPA receptors in other physiological processes such as pain perception and addiction. Additionally, the development of new methods for synthesizing and purifying 2-(1-piperidinyl)ethyl phenylacetate hydrochloride could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
2-(1-piperidinyl)ethyl phenylacetate hydrochloride can be synthesized through a multistep process involving the reaction of phenylacetic acid with piperidine and subsequent purification steps. The final product is obtained as a white crystalline powder with a high degree of purity.
Aplicaciones Científicas De Investigación
2-(1-piperidinyl)ethyl phenylacetate hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, depression, and schizophrenia. It has been shown to enhance cognitive function, improve memory consolidation, and increase synaptic plasticity in animal models.
Propiedades
IUPAC Name |
2-piperidin-1-ylethyl 2-phenylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-15(13-14-7-3-1-4-8-14)18-12-11-16-9-5-2-6-10-16;/h1,3-4,7-8H,2,5-6,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRFVIGTRZEWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

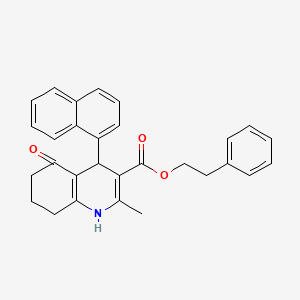
![ethyl (5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5138356.png)
![2-{4-[6-(6-carboxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5138377.png)
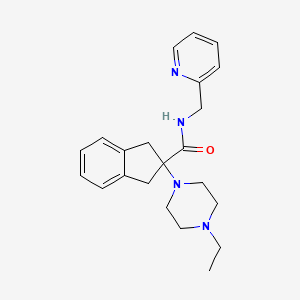
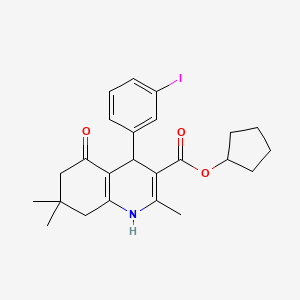

![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5138431.png)
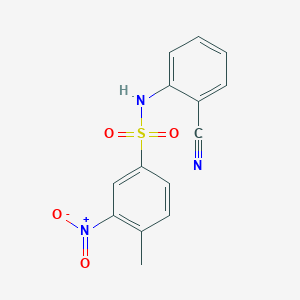
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)